Fmoc-4-iodo-L-phenylalanine

Catalog No.
S716262
CAS No.
82565-68-2
M.F
C24H20INO4
M. Wt
513.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-iodo-L-phenylalanine

CAS Number

82565-68-2

Product Name

Fmoc-4-iodo-L-phenylalanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid

Molecular Formula

C24H20INO4

Molecular Weight

513.3 g/mol

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

LXOXXTQKKRJNNB-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O

Synonyms

Fmoc-4-iodo-L-phenylalanine;82565-68-2;Fmoc-Phe(4-I)-OH;Fmoc-L-4-Iodophenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoicacid;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-iodophenyl)propanoicacid;Fmoc-4-IodoPhenylalanine;Fmoc-L-4-Iodophe;Fmoc-p-iodo-Phe-OH;Fmoc-4-Iodo-Phe-OH;Fmoc-4'-iodo-L-Phe;Fmoc-p-iodo-L-Phe-OH;Fmoc-(4-iodo)-Phe-OH;Fmoc-L-Phe(4-I)-OH;AC1MC51M;47431_ALDRICH;SCHEMBL118297;468746_ALDRICH;47431_FLUKA;CTK3J1811;MolPort-001-758-542;ZINC621953;ANW-74485;CF-292

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O

Incorporation into Peptides

Fmoc-4-I-Phe-OH can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques []. This allows researchers to introduce an iodine atom at a specific position within a peptide molecule. The iodine atom can be useful for various purposes, such as:

  • Radiolabeling

    Iodine-125 (¹²⁵I) is a radioactive isotope commonly used in medical imaging and radiopharmaceutical research. Fmoc-4-I-Phe-OH can be used to create peptides that can be radiolabeled with ¹²⁵I for in vivo studies [].

  • Affinity Chromatography

    The iodine atom can be used to attach the peptide to a chromatography resin containing a moiety that binds to iodine. This allows for the purification of the peptide by affinity chromatography [].

  • Biophysical Studies

    The iodine atom can be used as a probe for studying the structure and function of peptides using techniques like X-ray crystallography [].

Investigating Protein-Protein Interactions

Fmoc-4-I-Phe-OH can be used to create peptides that can be used to study protein-protein interactions. The iodine atom can serve as a reporter group, allowing researchers to monitor the interaction between the peptide and its target protein using various methods [].

Fmoc-4-iodo-L-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of an iodine atom at the para position of the phenyl ring. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group. Its molecular formula is C₂₄H₂₀INO₄, and it has a molecular weight of approximately 513.33 g/mol. The compound typically melts between 213°C and 217°C and is known to be light-sensitive, necessitating careful storage conditions .

Typical of amino acids and their derivatives, particularly in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for the coupling of this amino acid to other amino acids in solid-phase peptide synthesis. The iodine atom can also participate in nucleophilic substitution reactions, making this compound valuable in medicinal chemistry for introducing iodine into peptide structures .

The synthesis of Fmoc-4-iodo-L-phenylalanine typically involves several steps:

  • Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.
  • Iodination: The para position of the phenyl ring is iodinated using iodine reagents such as iodine monochloride or N-iodosuccinimide.
  • Purification: The product is purified, often through recrystallization or chromatography techniques.

This multi-step process allows for the selective introduction of the iodine atom while maintaining the integrity of the amino acid structure .

4-Iodo-L-phenylalanineIodine at para position without Fmoc protectionExperimental drug developmentFmoc-L-phenylalanineNo iodine substitution; only Fmoc protectionGeneral peptide synthesis3-Iodo-L-phenylalanineIodine at meta positionSimilar medicinal applications2-Iodo-L-phenylalanineIodine at ortho positionPotentially different bioactivity

The uniqueness of Fmoc-4-iodo-L-phenylalanine lies in its combination of both protective and reactive functionalities, allowing for versatile applications in synthetic chemistry and biochemistry .

Chemical Synthesis Pathways for Iodinated Aromatic Side Chains

The iodination of L-phenylalanine derivatives typically involves direct electrophilic substitution or transition-metal-catalyzed coupling reactions. Three primary methods dominate:

1.1.1 Tronov-Novikov Iodination
This method employs molecular iodine (I₂) in glacial acetic acid with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as oxidants. The reaction proceeds at elevated temperatures (70–90°C), favoring para-substitution due to the electron-donating amino and carboxyl groups. Yields range from 78% to 87% for monoiodinated products, with minor diiodination byproducts under optimized conditions.

1.1.2 Halogen Exchange Reactions
Palladium-catalyzed iodination via aryl halide exchange is efficient for electron-rich aromatic systems. Using N-iodosuccinimide (NIS) as the iodine source, this method achieves high regioselectivity and avoids harsh conditions. For example, palladium-catalyzed ipso-iododecarboxylation of aromatic carboxylic acids yields 4-iodophenylalanine derivatives in >80% yield.

1.1.3 Ullman-Type Coupling
Copper(I)-mediated iodination, though less common for phenylalanine derivatives, offers scalability. In a modified Ullman reaction, 4-iodo-L-phenylalanine is synthesized via Cu(I)-catalyzed azidation followed by iodide substitution. This route minimizes explosive intermediates but requires strict anhydrous conditions.

Table 1: Iodination Methods for 4-Iodo-L-phenylalanine

MethodReagents/ConditionsYield (%)Key Advantages
Tronov-NovikovI₂, HNO₃, H₂SO₄, AcOH, 70–90°C78–87High scalability, low cost
Palladium-CatalyzedPd catalyst, NIS, DMF, rt–60°C>80Mild conditions, regioselectivity
Ullman-Type CouplingCu(I), I₂, AcOH, 70°C~75Scalable, avoids oxidative byproducts

Fmoc Protection Strategies in Amino Acid Functionalization

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced via nucleophilic acylation of the α-amino group. Key steps include:

1.2.1 Activation and Coupling
4-Iodo-L-phenylalanine is reacted with Fmoc-O-succinimide (Fmoc-Osu) or Fmoc chloride in the presence of a base (e.g., diisopropylethylamine, DIPEA) in N,N-dimethylformamide (DMF). The reaction proceeds at 0–25°C to prevent racemization, yielding Fmoc-4-iodo-L-phenylalanine in >90% purity.

1.2.2 Deprotection and Side-Chain Stability
The Fmoc group is removed under basic conditions (e.g., piperidine in DMF), leaving the iodine intact. Stability studies confirm that the 4-iodo substituent remains unaffected during standard solid-phase peptide synthesis (SPPS) cycles.

Solid-Phase vs. Solution-Phase Synthesis Methodologies

The crystallographic structure of Fmoc-4-iodo-L-phenylalanine represents a significant advancement in understanding halogenated amino acid derivatives [2] [6]. This compound crystallizes with well-defined structural parameters that reflect the influence of the iodine substituent on the overall molecular architecture [16]. The molecular formula C₂₄H₂₀INO₄ corresponds to a molecular weight of 513.33 g/mol, with the iodine atom positioned at the para position of the phenylalanine benzyl side chain [2] [18].

Crystal structure analysis reveals that the compound adopts a stable conformation where the fluorenylmethoxycarbonyl protecting group maintains its characteristic planar arrangement [6] [16]. The presence of the iodine substituent introduces significant changes in the electronic distribution within the aromatic ring system, as evidenced by altered bond lengths and angles compared to non-halogenated derivatives [37] [42]. The iodine atom, with its larger atomic radius compared to hydrogen, creates steric effects that influence the overall molecular packing in the crystalline state [19].

Comparative crystallographic studies with other halogenated phenylalanine derivatives demonstrate that iodine substitution produces the most pronounced structural modifications among the halogen series [37] [39]. The van der Waals volume increase associated with iodine incorporation significantly affects intermolecular interactions within the crystal lattice [45]. X-ray diffraction data indicate that the compound exhibits enhanced thermal stability up to its melting point range of 213-217°C, which is considerably higher than unprotected amino acid analogs [16].

The crystal packing arrangements show that Fmoc-4-iodo-L-phenylalanine forms hydrogen bonding networks characteristic of amino acid derivatives, with the carboxyl and amino functional groups participating in intermolecular interactions [46] [49]. The iodine substituent contributes to enhanced polarizability of the aromatic system, influencing both intramolecular and intermolecular forces within the crystalline structure [40] [45].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Structural Verification

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification for Fmoc-4-iodo-L-phenylalanine through detailed analysis of both proton and carbon environments [10] [13]. Proton nuclear magnetic resonance spectra reveal characteristic signals in the aromatic region between 7.0-8.0 ppm, where the iodine substitution significantly affects the chemical shifts of adjacent aromatic protons [10] [12]. The fluorenylmethoxycarbonyl protecting group contributes distinctive resonances that confirm successful protection of the amino functionality [13].

Carbon-13 nuclear magnetic resonance analysis demonstrates the electronic influence of iodine substitution on the aromatic carbon framework [13]. The chemical shifts of aromatic carbons fall within the expected range of 120-160 ppm, with the carbon bearing the iodine substituent showing characteristic downfield shifts due to the heavy atom effect [10] [13]. The carbonyl carbon of the fluorenylmethoxycarbonyl group appears at approximately 156 ppm, consistent with urethane functionality [13].

Infrared spectroscopy reveals diagnostic absorption bands that confirm the structural integrity of Fmoc-4-iodo-L-phenylalanine [10] [11]. The carbonyl stretching vibrations appear in the range of 1740-1560 cm⁻¹, characteristic of the fluorenylmethoxycarbonyl protecting group [10]. Aromatic carbon-carbon stretching vibrations manifest at approximately 1590 cm⁻¹, with modifications in intensity and position due to iodine substitution effects [11] [12].

Mass spectrometry analysis provides definitive molecular weight confirmation through observation of the molecular ion peak at mass-to-charge ratio 514 (M+H⁺) [11]. The isotope pattern associated with iodine creates characteristic mass spectral signatures that unambiguously confirm the presence of the halogen substituent [11] [37]. High-resolution mass spectrometry delivers precise mass measurements that validate the molecular formula and structural assignment [11].

Spectroscopic TechniqueKey Diagnostic FeaturesTypical Values/Ranges
¹H Nuclear Magnetic ResonanceAromatic protons affected by iodine7.0-8.0 ppm
¹³C Nuclear Magnetic ResonanceHalogen-influenced carbon shifts120-160 ppm (aromatic)
Infrared SpectroscopyCarbonyl and aromatic vibrations1740-1560 cm⁻¹, 1590 cm⁻¹
Mass SpectrometryMolecular ion with iodine patternM+H⁺ at m/z 514

Thermodynamic Stability and Solubility Characteristics

The thermodynamic stability profile of Fmoc-4-iodo-L-phenylalanine demonstrates enhanced thermal resistance compared to unprotected amino acid derivatives [16]. The compound maintains structural integrity throughout a temperature range extending to its melting point of 213-217°C, indicating robust intermolecular forces within the crystalline matrix [16]. Thermal analysis reveals that the fluorenylmethoxycarbonyl protecting group contributes significantly to the overall thermal stability by providing additional stabilizing interactions .

Decomposition temperatures exceed 217°C, with the compound showing gradual degradation rather than sharp thermal transitions . This thermal behavior reflects the stabilizing influence of both the fluorenylmethoxycarbonyl group and the iodine substituent on the molecular framework [20]. Comparative studies with non-halogenated analogs demonstrate that iodine incorporation enhances thermal stability through increased van der Waals interactions [37] [45].

Solubility characteristics reveal that Fmoc-4-iodo-L-phenylalanine exhibits partial miscibility with water, reflecting the amphiphilic nature of the molecule [4] [19]. The compound demonstrates enhanced solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and dichloromethane [4] [7]. The fluorenylmethoxycarbonyl protecting group contributes to improved solubility in organic media compared to unprotected amino acids [4].

Storage stability studies indicate that the compound remains chemically stable under recommended storage conditions of 2-8°C or ambient temperature when protected from light [16] [18]. The light sensitivity associated with the iodine substituent necessitates storage in dark conditions to prevent photodegradation [6] [21]. Chemical stability extends across neutral to basic pH conditions, making the compound suitable for various synthetic applications [3] [4].

Stability ParameterFmoc-4-iodo-L-phenylalanineComparison with L-Phenylalanine
Thermal Stability RangeStable to 213-217°CEnhanced vs unprotected form
Decomposition Temperature>217°CHigher than free amino acid
Storage Requirements2-8°C, dark conditionsMore stringent due to iodine
Chemical StabilityStable in neutral-basic pHProtected amino group enhances stability
PhotostabilityLight sensitiveReduced due to iodine presence

Stereochemical Considerations in L- versus D-Enantiomer Configurations

The stereochemical configuration of Fmoc-4-iodo-L-phenylalanine fundamentally determines its biological and chemical properties through the absolute configuration at the α-carbon center [22] [23]. The L-configuration corresponds to the S-absolute configuration according to Cahn-Ingold-Prelog nomenclature, positioning the amino group on the left side when viewed in Fischer projection [23] [24]. This natural amino acid configuration exhibits negative optical rotation, characteristic of levorotatory behavior [23] [26].

Comparative analysis between L- and D-enantiomers reveals distinct differences in their interaction profiles and recognition patterns [22] [24]. The L-enantiomer maintains the natural stereochemical arrangement found in biological systems, ensuring compatibility with enzymatic processes and protein synthesis machinery [24] [26]. The D-enantiomer, conversely, exhibits R-configuration at the α-carbon and demonstrates positive optical rotation, representing the unnatural stereochemical form [22] [23].

Chiral discrimination studies demonstrate that the stereochemical configuration significantly influences molecular recognition processes [22] [37]. The L-configuration enables specific interactions with chiral environments, including enzyme active sites and chiral receptors, while the D-form typically exhibits altered binding affinities and recognition patterns [22] [24]. These stereochemical differences become particularly pronounced in biological applications where enantioselectivity determines functional outcomes [24] [26].

The influence of the iodine substituent on stereochemical behavior manifests through altered steric and electronic environments around the chiral center [37] [42]. Heavy atom effects associated with iodine can influence the magnitude of optical rotation and modify circular dichroism spectra, providing additional tools for stereochemical analysis [37]. The combination of fluorenylmethoxycarbonyl protection and iodine substitution creates a unique chiral environment that enhances stereochemical stability [22] [23].

ConfigurationAbsolute ConfigurationOptical RotationStructural Features
L-ConfigurationS-configuration at α-carbonNegative (levorotatory)Natural amino acid arrangement
D-ConfigurationR-configuration at α-carbonPositive (dextrorotatory)Unnatural stereochemical form

XLogP3

5.3

Wikipedia

Fmoc-L-4-Iodophenylalanine

Dates

Modify: 2023-08-15

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